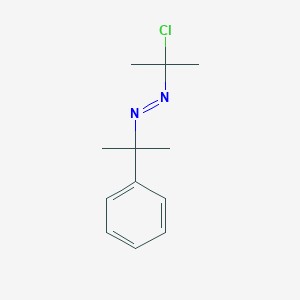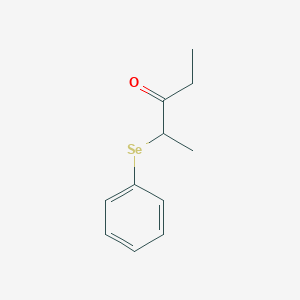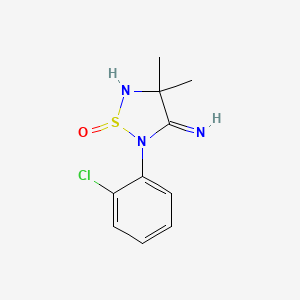
2-(2-Chlorophenyl)-3-imino-4,4-dimethyl-1lambda~4~,2,5-thiadiazolidin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Chlorophenyl)-3-imino-4,4-dimethyl-1lambda~4~,2,5-thiadiazolidin-1-one is a heterocyclic compound that contains a thiadiazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-3-imino-4,4-dimethyl-1lambda~4~,2,5-thiadiazolidin-1-one typically involves the reaction of 2-chlorophenyl isothiocyanate with 2,2-dimethyl-1,3-propanediamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the mixture is stirred at room temperature for several hours. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of phase-transfer catalysts can improve the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorophenyl)-3-imino-4,4-dimethyl-1lambda~4~,2,5-thiadiazolidin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or thiols.
Substitution: Formation of substituted thiadiazolidinones.
Scientific Research Applications
2-(2-Chlorophenyl)-3-imino-4,4-dimethyl-1lambda~4~,2,5-thiadiazolidin-1-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Material Science: Investigated for its potential use in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)-3-imino-4,4-dimethyl-1lambda~4~,2,5-thiadiazolidin-1-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the growth of microbial cells by interfering with their metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chlorophenyl)-1-iodooctane
- 2-Chloro-3-methylpentane
- p-Bromochlorobenzene
- 1-Chloro-4-ethylcyclohexane
Uniqueness
2-(2-Chlorophenyl)-3-imino-4,4-dimethyl-1lambda~4~,2,5-thiadiazolidin-1-one is unique due to its thiadiazolidinone ring structure, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds that may have different ring structures or substituents .
Properties
CAS No. |
61903-88-6 |
|---|---|
Molecular Formula |
C10H12ClN3OS |
Molecular Weight |
257.74 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-4,4-dimethyl-1-oxo-1,2,5-thiadiazolidin-3-imine |
InChI |
InChI=1S/C10H12ClN3OS/c1-10(2)9(12)14(16(15)13-10)8-6-4-3-5-7(8)11/h3-6,12-13H,1-2H3 |
InChI Key |
JKPTUPUFEUMVIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=N)N(S(=O)N1)C2=CC=CC=C2Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(3,5-Dichlorophenyl)carbamothioyl]carbamoyl}phenyl acetate](/img/structure/B14561382.png)
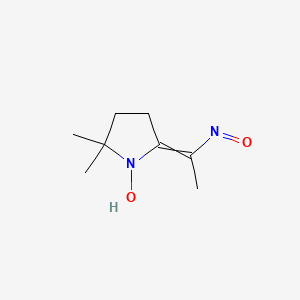

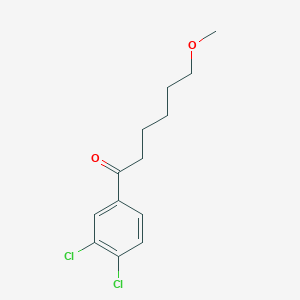
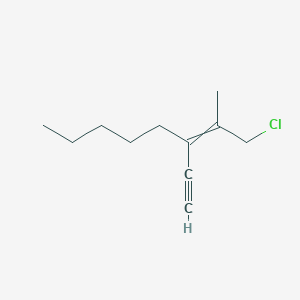

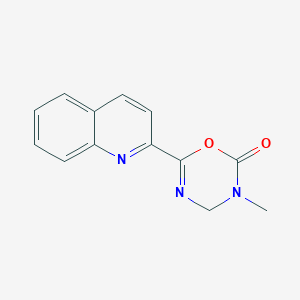

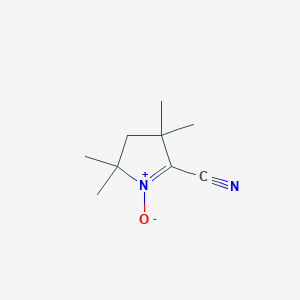
![2-Azabicyclo[2.2.2]octan-6-ol, 6-[3-(1,3-dioxolan-2-yl)propyl]-](/img/structure/B14561442.png)
![2-{2-[4-(Dimethylamino)phenyl]ethenyl}benzonitrile](/img/structure/B14561460.png)
![N-[3-Amino-2-hydroxy-4-(4-methylphenyl)butanoyl]-L-leucine](/img/structure/B14561479.png)
